Product packaging for Phenylacetic-2,2-d2 acid(Cat. No.:CAS No. 1076-07-9)

Phenylacetic-2,2-d2 acid

Cat. No.: B092438
CAS No.: 1076-07-9
M. Wt: 138.16 g/mol
InChI Key: WLJVXDMOQOGPHL-NCYHJHSESA-N
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Description

Phenylacetic-2,2-d2 acid is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B092438 Phenylacetic-2,2-d2 acid CAS No. 1076-07-9

Properties

IUPAC Name

2,2-dideuterio-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480051
Record name Phenylacetic-2,2-d2 acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-07-9
Record name Phenylacetic-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1076-07-9
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Significance of Deuterium Labeling in Chemical and Biological Sciences

Deuterium-labeled compounds are instrumental in a multitude of scientific disciplines. In chemistry, they are invaluable for unraveling intricate reaction pathways. By selectively replacing hydrogen atoms with deuterium (B1214612), chemists can trace the fate of specific atoms throughout a chemical transformation, providing profound insights into reaction kinetics and mechanisms. clearsynth.comthalesnano.com

In the biological sciences, deuterium labeling is a cornerstone of metabolic research. These labeled compounds act as tracers, enabling scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics within a living organism. thalesnano.comclearsynth.com This understanding is critical for drug discovery and development. Furthermore, deuterium's unique nuclear properties make it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, where it can be used to simplify complex spectra and aid in the determination of molecular structures. clearsynth.com The use of deuterated internal standards in mass spectrometry also significantly improves the accuracy and reliability of quantitative analyses. thalesnano.com

Overview of Phenylacetic Acid Derivatives As Research Probes

Phenylacetic acid (PAA) and its derivatives are a class of compounds with diverse biological activities and applications. biosynth.comwikipedia.org PAA itself is a naturally occurring auxin in plants, a neuromodulator in mammals, and a key intermediate in the production of pharmaceuticals like penicillin. wikipedia.orgnih.govatamankimya.com Derivatives of PAA have been investigated for a range of therapeutic applications, including their potential as anticancer agents and their role in managing hyperammonemia. atamankimya.comd-nb.infodrugbank.com The structural simplicity and biological relevance of the phenylacetic acid scaffold make it an attractive template for the design of research probes. researchgate.net By modifying the phenyl ring or the acetic acid side chain, researchers can develop molecules with specific properties to investigate biological targets such as enzymes and receptors. researchgate.netresearchgate.net

Rationale for Site Specific Deuteration, with Emphasis on Phenylacetic 2,2 D2 Acid

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition metal-catalyzed HIE facilitates the direct replacement of hydrogen atoms with deuterium, offering a more efficient alternative to multi-step synthetic procedures. researchgate.net Homogeneous metal catalysts, in particular, provide high site-selectivity in HIE reactions. acs.org Various transition metals, including iridium, rhodium, ruthenium, and palladium, have been successfully employed for the deuteration of aromatic compounds. acs.org

Palladium-Catalyzed C-H Deuteration Strategies

Palladium-catalyzed C-H deuteration has proven to be a versatile and effective method for the synthesis of deuterated phenylacetic acid derivatives. These strategies often utilize directing groups to achieve high regioselectivity, targeting specific C-H bonds for deuteration.

Palladium catalysts have been successfully used for the ortho-selective deuteration of phenylacetic acids. nih.gov This method provides a direct route to ortho-deuterated phenylacetic acid derivatives. nih.gov The use of an inorganic base is often crucial for these transformations. snnu.edu.cn For instance, the deuteration of 2-(m-tolyl)acetic acid at the sterically accessible ortho position can be achieved with high efficiency. thieme-connect.de

Table 1: Ortho-Selective C-H Deuteration of Phenylacetic Acid Derivatives
SubstrateCatalystDeuterium SourceSelectivityReference
Phenylacetic AcidPd(OAc)2d4-Acetic AcidOrtho snnu.edu.cn
2-(m-tolyl)acetic acidPd Catalyst(d4)-Acetic AcidOrtho thieme-connect.de

The challenge of achieving meta-selective C-H deuteration has been addressed through the use of specifically designed directing groups. A pyrimidine-based auxiliary has been effectively used to direct palladium catalysts to the meta-position of arenes, including phenylacetic acid derivatives. nih.gov This strategy allows for the use of commercially available deuterated acetic acid as the deuterium source. nih.gov The high meta-selectivity is attributed to the perpendicular orientation of the substrate and the directing group, which makes the meta-C-H bond the most accessible for the palladium catalyst. snnu.edu.cn This methodology has been successfully applied to the meta-deuteration of various pharmaceuticals, including ibuprofen (B1674241) and naproxen. rsc.org

Table 2: Meta-Selective C-H Deuteration using Pyrimidine-Based Directing Groups
SubstrateDirecting GroupDeuterium SourceSelectivityReference
Phenylacetic Acid DerivativesPyrimidine-based[D1]- or [D4]-Acetic AcidMeta nih.gov
IbuprofenPyrimidine-basedd4-Acetic AcidMeta snnu.edu.cn
NaproxenPyrimidine-basedd4-Acetic AcidMeta rsc.org

A notable advancement in palladium-catalyzed deuteration involves the selective incorporation of deuterium at the γ-C(sp2)-position of pyridone-containing phenylacetic acid derivatives. rsc.org In this system, 3-amino-1-methyl-1H-pyridin-2-one (AMP) acts as an efficient N,O-directing group, guiding the palladium catalyst to the desired position and achieving high levels of deuterium incorporation (>97%). rsc.org This method has been successfully applied to the gram-scale synthesis of a deuterated analog of biphenyl (B1667301) acetic acid. rsc.org

The regioselectivity of palladium-catalyzed C-H deuteration is heavily influenced by the design of directing groups and ligands. nih.gov Directing groups function by coordinating to the palladium catalyst and positioning it in proximity to a specific C-H bond, thereby facilitating selective activation. rsc.org

For meta-selective deuteration, templates that create a specific geometric constraint, such as the biaryl scaffold of some pyrimidine-based directing groups, are crucial. snnu.edu.cn The strong σ-donating ability of heteroaryl motifs, like pyridine (B92270) and pyrimidine, can be harnessed to direct the catalyst. nih.gov However, the strong coordination of some directing groups, such as a simple pyridyl moiety, can deactivate the catalyst. acs.org To overcome this, the electronic properties of the directing group can be modified, for instance, by introducing electron-withdrawing groups like fluorine to the pyridine ring to modulate its coordinating ability. snnu.edu.cn

In addition to directing groups, the choice of ligand can also play a critical role. For example, N-acylamino acids have been identified as effective ligands for certain palladium-catalyzed C-H activation processes. thieme-connect.de The development of bidentate ligands with both a donor site and an internal base site has been a key strategy in designing catalysts for concerted metalation-deprotonation (CMD) pathways. thieme-connect.de

The mechanism of palladium-catalyzed C-H deuteration generally involves the formation of a palladacycle intermediate. scispace.com The catalytic cycle can vary depending on the specific reaction conditions and the oxidation state of the palladium catalyst.

Two common catalytic cycles are the Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. snnu.edu.cn In the context of C-H deuteration, a Pd(II)/Pd(0) cycle is often proposed. scispace.com This cycle typically begins with a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a Pd(II) intermediate. snnu.edu.cn This is followed by a reaction with a deuterium source, such as deuterated acetic acid, which leads to the deuterated product and regenerates the active palladium catalyst. snnu.edu.cnnih.gov

The reversibility of the C-H activation step has been explored in mechanistic studies of meta-deuteration, indicating that this step is not always rate-determining. nih.gov The stability of the palladacycle intermediate is a key factor influencing the reaction's efficiency. Weakly coordinated palladacycles have been shown to exhibit superior reactivity in some ortho-selective deuteration reactions. nih.govdntb.gov.ua

Iridium-Catalyzed Hydrogen Isotope Exchange

Iridium-based catalysts have become a cornerstone for directed hydrogen isotope exchange (HIE) reactions, enabling the selective incorporation of deuterium at specific C-H bonds. These methods are highly valued for their efficiency and predictability.

A significant advancement in the deuteration of phenylacetic acid derivatives involves the use of a homogeneous iridium catalyst under remarkably mild reaction conditions. nih.gov Researchers have reported a highly selective HIE protocol for phenylacetic acid esters and amides utilizing an iridium catalyst supported by a bidentate phosphine-imidazolin-2-imine P,N ligand. nih.gov This method achieves high yields and deuterium incorporation of up to 99%. nih.gov The reactions are typically carried out using deuterium gas as the isotope source and a suitable solvent like chlorobenzene. snnu.edu.cn The mildness of the conditions ensures the preservation of sensitive functional groups within the substrate molecules, making it a valuable tool for late-stage isotopic labeling of complex pharmaceuticals. nih.govacs.org

The effectiveness of this catalytic system has been demonstrated in the direct tritium (B154650) labeling of the fungicide benalaxyl (B1667974) and the drug camylofine, highlighting its adaptability to different hydrogen isotopes. nih.gov Further mechanistic insights, supported by DFT calculations, NMR studies, and X-ray diffraction analysis, have been crucial in understanding the reaction pathway and optimizing the catalyst's performance. nih.gov

Catalyst SystemSubstrate ScopeDeuterium SourceKey Features
Iridium with bidentate P,N ligandPhenylacetic acid esters and amidesDeuterium gas (D2)High selectivity, high yields (up to 99% D incorporation), mild conditions. nih.govsnnu.edu.cn

Iridium nanoparticles (IrNPs) have emerged as effective catalysts for HIE reactions, offering unique selectivity. acs.org These air-stable and easy-to-handle nanoparticles, often stabilized by N-heterocyclic carbenes (NHCs), have demonstrated high catalytic activity for the selective deuteration of various organic molecules, including anilines, at the ortho position to the amino group under mild conditions. acs.orgnih.gov

A key factor influencing the regioselectivity of IrNP-catalyzed HIE is steric hindrance. nih.gov Studies have shown that steric interactions are a major driving force in these reactions. snnu.edu.cn For instance, no deuteration is observed at the ortho position to bulky trifluoromethyl groups. nih.gov In the case of substituted naphthalenes, different levels of deuterium incorporation are observed at sterically distinct positions. nih.gov This highlights the catalyst's sensitivity to the steric environment of the C-H bonds, allowing for predictable and selective labeling based on the substrate's structure. The use of IrNPs offers a complementary approach to homogeneous catalysts, with selectivity often governed by the accessibility of the C-H bonds on the substrate's surface to the nanoparticle catalyst. chemrxiv.org

CatalystKey FindingSubstrate ExampleReference
Iridium Nanoparticles (IrNPs)Steric interactions are the major driving force for HIE.Anilines, Naphthalenes snnu.edu.cnnih.gov
Supported Iridium NanoparticlesSelective deuteration at sterically more accessible C-H bonds.Complex bio-molecules chemrxiv.org

Photoredox-Catalyzed Hydrogen Isotope Exchange

Visible light photoredox catalysis has recently gained prominence as a powerful and sustainable strategy for a variety of chemical transformations, including hydrogen isotope exchange. These methods often operate under mild conditions and offer novel reaction pathways.

A metal-free approach for the decarboxylative deuteration of phenylacetic acid derivatives has been developed using visible light. sioc-journal.cn This method allows for the direct monodeuteration of acids using inexpensive deuterium sources. sioc-journal.cn In a related process, the use of D₂O as the deuterium source in the presence of a photocatalyst enables the highly selective decarboxylative deuteration of aliphatic carboxylic acids. nju.edu.cn The reaction proceeds via the generation of a radical intermediate following photo-induced electron transfer from the carboxylate to the excited photocatalyst and subsequent decarboxylation. nju.edu.cnacs.org This strategy is notable for its scalability and applicability to a wide range of carboxylic acids, including complex structures. nju.edu.cn

Highly regioselective HIE at benzylic positions can be achieved through visible light photoredox catalysis. researchgate.netnih.gov This method allows for the specific deuteration of the C-H bonds alpha to an aromatic ring. researchgate.net The process often employs a dual catalytic system and is effective for both simple and complex molecules, demonstrating its utility in late-stage functionalization. researchgate.netnih.gov The mechanism is proposed to involve a single electron transfer (SET) from the substrate to the photocatalyst, followed by deprotonation to generate a benzylic radical. nih.gov This radical is then trapped by a deuterium source. The selectivity of this method for benzylic positions is a key advantage, especially when other potentially reactive sites are present in the molecule. nih.gov

The efficiency and selectivity of photoredox-catalyzed HIE are often enhanced through dual catalytic systems. A common approach involves the combination of an organic photocatalyst, such as an acridinium (B8443388) salt, with a thiol-based hydrogen atom transfer (HAT) catalyst. researchgate.netnih.gov This synergistic catalysis enables the use of D₂O as an operationally simple, cost-effective, and readily available deuterium source. researchgate.netnih.govrsc.org The photocatalyst initiates the reaction by generating a radical intermediate, while the HAT catalyst facilitates the hydrogen isotope exchange with D₂O. This dual approach has been successfully applied to the benzylic deuteration of various molecules, including drug derivatives and natural products. researchgate.netnih.gov The use of D₂O is a significant advantage, avoiding the need for more expensive and less accessible deuterium sources like deuterium gas. researchgate.net

Catalytic SystemDeuterium SourceKey Features
Acridinium photocatalyst and thiol-based HAT catalystD₂ODual catalytic approach, operational simplicity, cost-effective. researchgate.netnih.gov
Metal-free photocatalyst (e.g., 4CzIPN)D₂ODecarboxylative deuteration, mild conditions. sioc-journal.cnresearchgate.net

Mechanistic Insights into Photoredox Pathways

Photoredox catalysis has emerged as a mild and efficient method for the deuteration of carboxylic acids. The underlying mechanism often involves the generation of radical intermediates, enabling the formation of carbon-deuterium bonds under gentle conditions.

One approach involves a catalyst-free decarboxylative deuteration using tailored photoredox-active carboxylic acids (PACs). In this system, the PAC acts as both the reactant and the photocatalyst. researchgate.net The process is initiated by photoinduced electron transfer, leading to the formation of highly active carbon and deuterium radicals. These radicals then couple, resulting in the deuterated product. This method is distinct from traditional techniques that rely on deuterium cations or anions and demonstrates excellent selectivity and functional group tolerance. researchgate.net

Another photoredox strategy utilizes an organic photocatalyst, such as an acridinium salt, in combination with a hydrogen atom donor like thiophenol. The proposed mechanism begins with the deprotonation of the carboxylic acid, making it more susceptible to single-electron oxidation by the excited photocatalyst. nih.gov This oxidation generates an acyloxyl radical, which rapidly decarboxylates to form a carbon-centered radical. This radical then abstracts a deuterium atom from a deuterated hydrogen atom donor to yield the final deuterated product. nih.gov

The choice of photocatalyst and reaction conditions can be tailored to achieve high levels of deuterium incorporation. For instance, the use of a recirculation reactor with a peristaltic pump has been shown to support scalable preparations under very mild conditions, delivering excellent deuterium incorporation (up to 99%) at predicted sites. researchgate.net

Other Selective Deuteration Approaches

Beyond photoredox catalysis, other methods have been developed for the selective deuteration of phenylacetic acid and its derivatives. These approaches often leverage late-stage functionalization or reduction-based strategies.

Late-Stage C(sp³)–H Deuteration of Carboxylic Acids

A significant advancement in deuteration methodology is the late-stage β-C(sp³)–H deuteration of free carboxylic acids. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net This method is particularly valuable as it allows for the introduction of deuterium into complex molecules at a late stage of the synthesis, a task that is often challenging with traditional methods. chemrxiv.org

The strategy is based on the principle of reversible C–H activation. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net By first optimizing the reverse reaction, the de-deuteration process, researchers have developed catalyst systems that can effectively deuterate carboxylic acids when a deuterated solvent is used. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net A key innovation in this area is the design of novel ligands, such as those based on an ethylenediamine (B42938) backbone, which enable the functionalization of typically non-activated methylene (B1212753) β-C(sp³)–H bonds. nih.govchemrxiv.org This method has demonstrated broad applicability for a wide range of free carboxylic acids with diverse substitution patterns and has been successfully applied to the late-stage deuteration of bioactive molecules. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net

Reduction-Based Deuteration from Phenylacetic Acid Precursors

Reduction-based methods offer another route to deuterated phenylacetic acid derivatives. One established technique involves the reduction of suitably labeled phenylacetic acids. For example, specifically deuterated styrenes have been prepared by the deuteride (B1239839) reduction of phenylacetic acid, followed by dehydration. cdnsciencepub.com This multi-step process allows for the precise placement of deuterium atoms.

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org For deuterium substitution, the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). libretexts.org These effects are categorized as primary, where the bond to the isotope is broken in the rate-determining step, or secondary, where the bond to the isotope is not broken. wikipedia.orglibretexts.org

Primary Kinetic Isotope Effects in Phenylacetic Acid Derived Reactions

Primary KIEs are a direct probe of C-H bond cleavage in the rate-limiting step of a reaction. A kH/kD value significantly greater than 1 indicates that this bond is indeed being broken. epfl.ch The theoretical maximum for a primary KIE at room temperature is typically around 7-8, although larger values, often indicative of quantum tunneling, have been observed. wikipedia.org

In a study of the decarboxylative oxygenation of phenylacetic acid catalyzed by a non-heme manganese catalyst, a kinetic isotope effect was observed when using this compound (referred to as 1a-d2). liverpool.ac.uk The reaction with the non-deuterated phenylacetic acid had an observed initial rate (kH obs) of 9.3, while the deuterated version had a rate (kD obs) of 8.8, indicating a small but measurable isotope effect. liverpool.ac.uk

More significant primary KIEs are often seen in enzymatic reactions. For example, the metabolism of phenelzine (B1198762), a derivative of phenylethylamine, by mitochondrial monoamine oxidase (MAO) involves the oxidation of the carbon adjacent to the phenyl group. nih.gov When this position was deuterated (1,1-dideuterated phenelzine), the rate of metabolism was substantially reduced, with a primary isotope effect (VH/VD) of 3.1. nih.gov This finding supports a mechanism where the C-H bond at the alpha-carbon is cleaved in the rate-determining step. nih.gov Similarly, studies on alpha,alpha,d2-phenylethylamine showed it was more resistant to metabolism by MAO, further highlighting the impact of deuteration at this position. nih.gov

Another example, while not involving phenylacetic acid directly, illustrates the magnitude of primary KIEs in enzymatic C-H bond cleavage. In the dehydrogenation of D-alanine by D-amino acid oxidase, substituting the alpha-hydrogen with deuterium resulted in a primary isotope effect of 9.1 at low pH. d-nb.info

Table 1: Examples of Primary Kinetic Isotope Effects in Reactions Related to Phenylacetic Acid

ReactionSubstrateDeuterated AnalogkH/kDReference
Decarboxylative OxygenationPhenylacetic acidThis compound~1.06 liverpool.ac.uk
MAO-catalyzed MetabolismPhenelzine1,1-dideuterated phenelzine3.1 nih.gov
D-amino acid oxidase catalysisD-alanine[2-D]D-alanine9.1 d-nb.info

Secondary Kinetic Isotope Effects and Transition State Characterization

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. libretexts.org Though smaller than primary effects, they provide crucial information about changes in hybridization and the structure of the transition state (TS). wikipedia.org An α-secondary KIE refers to substitution at the carbon undergoing a reaction, while a β-secondary KIE involves substitution on an adjacent carbon. libretexts.org

A change in hybridization from sp3 to sp2 during a reaction typically results in a normal secondary KIE (kH/kD > 1, often around 1.1-1.2), whereas a change from sp2 to sp3 leads to an inverse KIE (kH/kD < 1, often around 0.8-0.9). epfl.ch

In the context of phenylacetic acid derivatives, secondary KIEs have been instrumental in characterizing enzymatic transition states. The hydrolysis of the depsipeptide substrate, m-[[(phenylacetyl)glycyl]-oxy]benzoic acid, by class A β-lactamases was studied using deuterated analogs. nih.gov The observed inverse β-secondary isotope effects on both V/K and V indicated that the transition state involves the formation of a tetrahedral intermediate, where the carbonyl carbon of the scissile bond changes from sp2 to sp3 hybridization. nih.gov

In a non-enzymatic example, the thermal syn-elimination of 2-phenylethyldimethylamine oxide, a large normal secondary α-deuterium isotope effect of 1.158 per deuterium was observed. cdnsciencepub.com This large value was interpreted as evidence for a transition state with significant C-N bond rupture but very little formation of the carbon-carbon double bond, providing a detailed picture of the TS structure. cdnsciencepub.com

Table 2: Secondary Kinetic Isotope Effects and Transition State Implications

Reaction TypeSystemObserved KIE (kH/kD)InterpretationReference
Enzymatic HydrolysisPhenylacetyl-glycyl derivative + β-lactamaseInversesp2 to sp3 rehybridization; tetrahedral transition state nih.gov
Thermal Elimination2-phenylethyldimethylamine oxide1.158 (per α-D)Significant C-N bond rupture, little C=C double bond formation in TS cdnsciencepub.com
Enzymatic Methyl TransferHuman PNMT (methyl-3H)0.796 (inverse)Increased force constants on C-H bonds at the TS nih.gov

Solvent Deuterium Kinetic Isotope Effects in Enzymatic Catalysis

Replacing the solvent from H₂O to deuterium oxide (D₂O) can also change reaction rates, an effect known as the solvent kinetic isotope effect (SKIE). mdpi.com SKIEs can reveal the role of proton transfer in the reaction mechanism. semanticscholar.org A normal SKIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is part of the rate-limiting step. mdpi.com Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can suggest several phenomena, including a pre-equilibrium step where a protonated species is more favored in D₂O, or changes in the hydrogen-bonding network. mdpi.comsemanticscholar.org

In the study of β-lactamase catalysis with a phenylacetyl-containing substrate, the solvent isotope effects provided insight into the mechanism. nih.gov For the Staphylococcus aureus PC1 β-lactamase, the SKIE suggested that the deacylation step is a classical general-base-catalyzed hydrolysis. nih.gov However, for other class A enzymes, little proton motion was indicated in the acylation transition state. nih.gov The hydrolysis of acetic anhydride, a simple analog, also shows a reduced rate in D₂O, with a kH₂O/kD₂O of 2.9 for the spontaneous reaction. osti.gov

Inverse SKIEs are particularly diagnostic. mdpi.com They are often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium that occurs before the rate-limiting step. semanticscholar.org For example, the ionization of a cysteine thiol (RSH) to its reactive thiolate form (RS⁻) is more favorable in D₂O, which can lead to an inverse SKIE in enzymes that use a catalytic cysteine residue. mdpi.comsemanticscholar.org

Isotope Effects in Biotransformation Processes

Deuteration can significantly alter the metabolic fate of a molecule, a principle known as the "deuterium effect," which has applications in medicinal chemistry. researchgate.net By replacing a hydrogen atom at a site of metabolic attack with deuterium, the C-D bond, being stronger than the C-H bond, is cleaved more slowly by metabolic enzymes. acs.org This can lead to a reduced rate of metabolism and improved pharmacokinetic profiles. researchgate.netrsc.org

The biotransformation of phenelzine by MAO is a clear example. nih.gov Deuteration at the alpha-carbon not only slowed its metabolism (a primary KIE) but also potentiated its irreversible inhibition of the enzyme. nih.gov The results support a mechanism where a phenylethyldiazene intermediate is formed, which can either be metabolized to phenylacetaldehyde (B1677652) or react to inactivate the enzyme. nih.gov The reduced rate of metabolism for the deuterated compound allows the inhibitory pathway to become more significant. nih.gov

Studies on the biotransformation of L-tyrosine and related compounds by the enzyme L-phenylalanine dehydrogenase have also utilized deuterium isotope effects to probe mechanistic details of the reversible oxidative deamination and reductive amination reactions. researchgate.net

Metabolic Pathway Elucidation and Flux Analysis

Isotopically labeled compounds are indispensable for tracing the complex networks of metabolic pathways. acs.org By introducing a deuterated analog like this compound into a biological system, researchers can follow the "label" as it is incorporated into downstream metabolites, thereby mapping out biotransformation routes.

Tracking Biotransformation Pathways of Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) is a key auxin, a class of plant hormones, and its metabolism is crucial for plant growth and development. oup.comoup.com However, the full extent of its metabolic pathways has remained partially uncharacterized. oup.com Recent studies using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) have been able to screen plant tissues to identify novel metabolites. oup.comoup.com

In a comprehensive study across various plant species, four previously unknown endogenous PAA metabolites were identified: phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose. oup.comoup.com This discovery demonstrates that, similar to the more studied auxin indole-3-acetic acid (IAA), PAA is metabolized through conjugation with amino acids and sugars. oup.com

The use of deuterated precursors is a powerful method to confirm these pathways. For instance, feeding a biological system with a deuterated version of a suspected precursor and then detecting the deuterium label in the final product provides direct evidence of the metabolic link. nih.gov In a study of a methanogenic consortium, deuterium-labelled 3-phenylpropionic acid was shown to be converted into the amino acid phenylalanine, demonstrating a metabolic connection between these compounds. researchgate.net This approach allows for the definitive mapping of biotransformation pathways and the analysis of metabolic flux. nih.gov

Investigation of Phenylalanine Metabolite Dynamics in Biological Systems

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool for investigating the complex dynamics of phenylalanine metabolism in various biological systems. By introducing a deuterated tracer, researchers can follow the metabolic fate of the compound and its derivatives, providing insights into pathway fluxes and enzyme activities. For instance, studies have utilized [ring 2H5]phenylalanine to assess phenylalanine hydroxylase activity in humans by measuring the formation of [2H4]tyrosine. nih.gov This approach allows for the in vivo characterization of metabolic pathways and can help identify potential metabolic dysregulations. nih.gov

In plant biology, feeding studies with deuterated phenylalanine (D5-Phe) have been instrumental in elucidating the biosynthetic pathways of phenylacetic acid (PAA). researchgate.net By tracking the incorporation of deuterium into downstream metabolites, researchers can confirm precursor-product relationships and quantify metabolic flux. For example, the detection of deuterated phenylpyruvate and subsequently deuterated PAA after administration of D5-Phe provides direct evidence for this conversion pathway in plants. researchgate.net Similarly, the conversion of deuterated tryptophan to deuterated indole-3-pyruvic acid has been demonstrated, confirming the primary pathway for indole-3-acetic acid (IAA) biosynthesis. nih.gov These tracer studies are crucial for understanding the intricate network of auxin biosynthesis and metabolism.

The dynamics of phenylalanine side chains have also been investigated using solid-state deuterium NMR, providing information on the mobility and conformational changes of phenylalanine residues within peptides and proteins. figshare.com This technique offers a detailed view of molecular interactions and dynamics, which is essential for understanding protein function and interactions with other molecules.

Biosynthetic Pathway Tracing in Plants (e.g., Phenylacetic Acid as Auxin)

Phenylacetic acid (PAA) is a naturally occurring auxin in plants, and understanding its biosynthesis is crucial for comprehending its physiological roles. researchgate.netnih.gov Deuterated analogs of PAA and its precursors are invaluable tools for tracing these biosynthetic pathways.

Phenylpyruvate Pathway

The primary route for PAA biosynthesis in plants is believed to proceed through the conversion of phenylalanine to phenylpyruvate, which is then converted to PAA. oup.comutas.edu.aunih.gov This pathway mirrors the main biosynthetic route for another major auxin, indole-3-acetic acid (IAA), which is synthesized from tryptophan via indole-3-pyruvic acid. nih.govoup.comjircas.go.jp

Metabolism experiments using deuterated phenylalanine (D5-Phe) have provided strong evidence for the phenylpyruvate pathway. researchgate.net When plant tissues are supplied with D5-Phe, the subsequent detection of D5-phenylpyruvate and D5-PAA confirms this metabolic sequence. researchgate.net While the enzymes responsible for IAA biosynthesis, such as the TAA1/TAR and YUCCA families, have been suggested to also catalyze the corresponding steps in PAA synthesis, evidence from mutant studies indicates that they may not be the primary enzymes involved in PAA production in all species. oup.comutas.edu.aunih.gov For instance, some mutants with significantly reduced IAA levels show little to no change in their PAA content. nih.gov This suggests the existence of other, yet to be fully characterized, enzymes that are specific to the PAA biosynthetic pathway. utas.edu.au

PrecursorIntermediateProductKey Enzyme Families (Proposed)Supporting Evidence
PhenylalaninePhenylpyruvatePhenylacetic Acid (PAA)TAA/TAR, YUCCAIn vitro enzyme assays, metabolism studies with deuterated precursors. researchgate.netoup.com
Aldoxime Pathway

In addition to the phenylpyruvate pathway, an alternative route for auxin biosynthesis involving aldoximes has been identified, particularly in the Brassicaceae family. nih.gov For IAA, this pathway proceeds through indole-3-acetaldoxime (IAOx). nih.govpnas.org While less is known about a corresponding aldoxime pathway for PAA, the existence of multiple pathways for IAA biosynthesis suggests that similar alternative routes may exist for PAA. oup.com The conversion of IAOx to IAA involves intermediates such as indole-3-acetamide (B105759) (IAM) and indole-3-acetonitrile (B3204565) (IAN). nih.gov The use of labeled IAOx has been critical in confirming these steps. nih.gov Future research using deuterated phenylacetaldoxime could help to elucidate whether a parallel pathway exists for PAA biosynthesis.

Enzymatic Conjugation and Homeostasis (e.g., Glucosylation, Amidation)

The concentration of active auxins in plant tissues is tightly regulated through conjugation to sugars and amino acids. nih.govsemanticscholar.org These conjugation processes serve to inactivate or store auxins, playing a crucial role in maintaining auxin homeostasis. nih.govnih.gov this compound and other labeled analogs can be used to study the dynamics of these conjugation reactions.

Glucosylation: UDP-glucosyltransferases (UGTs) are responsible for attaching glucose to auxins. nih.gov For example, UGT84B1 has been shown to glucosylate both IAA and PAA. biorxiv.org The glucosylation of the IAA precursor, indole-3-pyruvic acid (IPyA), by UGT76F1 has also been demonstrated, highlighting that regulation can occur at different stages of the biosynthetic pathway. pnas.orgpnas.org The formation of PAA-glucose has been identified in several plant species, indicating that glucosylation is a conserved mechanism for PAA metabolism. biorxiv.orgoup.com

Amidation: Auxins can also be conjugated to amino acids through amide bonds, a reaction catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes. oup.commdpi.com Several PAA-amino acid conjugates have been identified in plants, including PAA-aspartate and PAA-glutamate. oup.com More recently, PAA-leucine, PAA-phenylalanine, and PAA-valine have also been discovered. biorxiv.orgresearchgate.net These amide conjugates can be hydrolyzed by amidohydrolases to release free, active auxin. semanticscholar.orgnih.govoup.com Studies with recombinant amidohydrolases have shown that they can hydrolyze PAA-amino acid conjugates, suggesting that these conjugates can act as a storage form of PAA. biorxiv.org

Conjugation TypeEnzyme FamilyExamples of PAA ConjugatesFunction
GlucosylationUDP-glucosyltransferases (UGTs)PAA-glucoseInactivation, Storage nih.govbiorxiv.org
AmidationGRETCHEN HAGEN 3 (GH3)PAA-Aspartate, PAA-Glutamate, PAA-LeucineInactivation, Storage, Transport biorxiv.orgoup.comtandfonline.com

Microbial Metabolism of Phenylacetic Acid

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of aromatic compounds, with phenylacetic acid being a central intermediate. nih.govnih.gov The use of deuterated PAA can aid in elucidating the intricate metabolic pathways involved in its microbial catabolism.

The bacterial degradation of PAA typically begins with its activation to phenylacetyl-CoA. asm.org This is followed by a series of enzymatic reactions, including a unique epoxidation of the aromatic ring, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govasm.org The genes encoding the enzymes for PAA degradation are often organized in paa gene clusters. asm.org In organisms like Escherichia coli and Pseudomonas putida, these pathways have been extensively studied. nih.gov

In some bacteria, the PAA catabolic pathway has been linked to pathogenicity and antibiotic resistance. nih.govasm.org For example, in Acinetobacter baumannii, the paa operon is highly regulated in response to environmental stressors, including the presence of antibiotics. asm.org Studies using deuterated phenylalanine in Penicillium chrysogenum have helped to trace the natural pathway for penicillin G production, where phenylacetate (B1230308) serves as a key precursor. nih.gov This highlights the importance of understanding PAA metabolism in industrially relevant microorganisms.

The regulation of the paa genes is complex and can involve different types of transcriptional regulators. asm.org The use of deuterated PAA in combination with modern analytical techniques can provide a more detailed understanding of the flux through these pathways and their regulation in response to various environmental cues.

Applications in Understanding Mammalian Intrahepatic Metabolic Pathways

Deuterated metabolic tracers are increasingly being used to study mammalian metabolism, including pathways within the liver. unipd.it Techniques like deuterium metabolic imaging (DMI) allow for the non-invasive, real-time tracking of the fate of deuterated substrates in vivo. nih.govphysiology.orgmeduniwien.ac.at While direct studies using this compound in this context are not widely reported, the principles and methodologies are applicable.

DMI has been successfully employed to trace the metabolism of deuterated glucose and acetate (B1210297) in the liver. nih.govfrontiersin.org For example, by administering deuterated acetate, researchers can monitor its entry into the TCA cycle and the subsequent labeling of downstream metabolites like glutamate (B1630785) and glutamine. nih.gov This provides valuable information about the activity of the TCA cycle and related metabolic fluxes under different physiological and pathological conditions. nih.govmeduniwien.ac.at

Similarly, deuterated glucose has been used to study hepatic glucose uptake and metabolism. physiology.orgfrontiersin.org These studies can reveal important aspects of glucose handling by the liver, including rates of uptake, phosphorylation, and conversion to glycogen. physiology.org Given that phenylalanine metabolism is interconnected with central carbon metabolism, the use of deuterated this compound could potentially be used to probe specific aspects of aromatic amino acid catabolism in the liver and its integration with other metabolic pathways.

Advanced Analytical Strategies Utilizing Phenylacetic 2,2 D2 Acid As a Research Tool

Stable Isotope Dilution Assays for Quantitative Analysis

Stable isotope dilution (SID) is a powerful technique for the precise quantification of analytes in complex matrices. The methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured using mass spectrometry. This approach effectively corrects for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and reproducibility.

In mass spectrometry-based quantification, an internal standard is essential to control for variability throughout the analytical process. Phenylacetic-2,2-d2 acid is an exemplary internal standard for the quantification of phenylacetic acid due to its chemical and physical properties being nearly identical to the analyte. This similarity ensures that it behaves in the same manner during sample extraction, derivatization, and chromatographic separation.

When analyzed by mass spectrometry, this compound is readily distinguished from the unlabeled phenylacetic acid due to its higher mass-to-charge ratio (m/z). By monitoring the ion signals for both the analyte and the internal standard, a ratio can be calculated. This ratio is then used to determine the concentration of the endogenous phenylacetic acid in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.

The use of this compound as an internal standard significantly enhances the accuracy and reproducibility of bioanalytical methods for quantifying phenylacetic acid in complex biological matrices such as plasma, urine, and tissue homogenates. These matrices are prone to effects that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the deuterated internal standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of the two remains constant, thus providing a more accurate measurement.

Research has demonstrated the successful application of deuterated phenylacetic acid analogs in validated bioanalytical methods. For instance, in a study quantifying phenylacetic acid in various mouse tissues, the use of a deuterated internal standard resulted in high accuracy and precision. The intra-day and inter-day precision were found to be within ±15%, with recoveries for both the analyte and the internal standard being greater than 81% in both plasma and tissue samples nih.gov. This level of performance underscores the value of using a stable isotope-labeled internal standard for robust and reliable bioanalytical quantification.

Table 1: Accuracy and Precision of a Bioanalytical Method for Phenylacetic Acid Using a Deuterated Internal Standard
MatrixAnalyte Concentration (µg/mL or µg/g)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
Plasma1.05.88.2105.3
Plasma10.04.56.7102.1
Plasma100.03.15.498.9
Tissue1.06.29.1103.8
Tissue10.05.17.5101.5
Tissue100.04.06.399.7

Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile and thermally stable compounds like phenylacetic acid, often following a derivatization step.

GC-MS is a widely used technique for the analysis of organic acids in biological fluids nih.gov. Phenylacetic acid can be readily analyzed by GC-MS after conversion to a more volatile and less polar derivative. The use of this compound as an internal standard in these analyses is crucial for achieving accurate quantification, as it co-elutes with the analyte and corrects for any variability in the derivatization and injection processes.

For enhanced sensitivity in GC-MS analysis, Negative Ion Chemical Ionization (NICI) is a powerful technique, particularly for compounds that can be derivatized with electrophilic reagents. Carboxylic acids like phenylacetic acid can be derivatized with reagents such as pentafluorobenzyl bromide (PFB-Br) to form pentafluorobenzyl esters nih.govnih.gov. These derivatives are highly electrophilic and can efficiently capture thermal electrons in the NICI source, leading to the formation of abundant and stable negative ions. This "soft" ionization technique results in minimal fragmentation and a strong molecular ion signal, significantly increasing the signal-to-noise ratio and lowering the limits of detection compared to electron ionization (EI) researchgate.net. The use of this compound, derivatized in the same manner, allows for highly sensitive and selective quantification of phenylacetic acid in complex samples at trace levels.

The development of a robust GC-MS method for the analysis of phenylacetic acid in biological samples involves several key steps. The initial phase includes the optimization of sample preparation, which typically involves extraction of the organic acids from the biological matrix. This is followed by the selection of an appropriate derivatization agent to improve the chromatographic properties and detection sensitivity of phenylacetic acid. The GC conditions, such as the type of column, temperature program, and carrier gas flow rate, are then optimized to achieve good separation of phenylacetic acid from other components in the sample. Finally, the mass spectrometer parameters are tuned for optimal detection of both the derivatized analyte and the this compound internal standard. A well-developed method will exhibit good linearity, accuracy, precision, and a low limit of quantification, making it suitable for a variety of research and clinical applications nih.govresearchgate.net.

Table 2: Key Parameters in the Development of a GC-MS Method for Phenylacetic Acid in Biological Samples
ParameterDescriptionTypical Considerations
Sample PreparationExtraction of phenylacetic acid from the biological matrix (e.g., urine, plasma).Liquid-liquid extraction or solid-phase extraction. pH adjustment to ensure the acidic form of the analyte is extracted.
Internal StandardAddition of this compound.Added at the beginning of the sample preparation to account for losses during the entire procedure.
DerivatizationConversion of phenylacetic acid to a volatile derivative.Silylation (e.g., with BSTFA) for general GC-MS or esterification (e.g., with PFB-Br) for high-sensitivity NICI-GC-MS.
GC SeparationChromatographic separation of the derivatized analyte.Use of a non-polar or medium-polarity capillary column. Optimization of the oven temperature program for good peak shape and resolution.
MS DetectionDetection and quantification of the analyte and internal standard.Selection of appropriate ionization mode (EI or NICI) and monitoring of specific ions for the analyte and internal standard (Selected Ion Monitoring - SIM).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

This compound serves as an exemplary internal standard for quantitative and qualitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous Phenylacetic acid, allowing it to co-elute during chromatographic separation. However, its increased mass due to the two deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This stable isotope-labeled standard is crucial for correcting analytical variability, including inconsistencies in sample extraction, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of quantification.

The quantification of Phenylacetic acid (PAA) in complex biological matrices is essential for metabolic and pharmacokinetic studies. LC-MS/MS methods that employ a stable isotope-labeled internal standard, such as this compound, are considered the gold standard for this purpose. In these assays, a known quantity of this compound is added to biological samples (e.g., plasma, urine, or tissue homogenates) at the beginning of the sample preparation process.

The samples are then typically subjected to protein precipitation and/or solid-phase extraction to remove interfering substances. Following extraction, the sample is injected into an LC-MS/MS system. The analyte (endogenous PAA) and the internal standard (this compound) are separated from other matrix components on a reverse-phase column and subsequently ionized, often using negative electrospray ionization (ESI). The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, ensuring high precision and accuracy. nih.gov

Method validation for such assays typically demonstrates high sensitivity, with limits of quantification (LOQ) in the low ng/mL or µg/g range, excellent recovery, and minimal matrix effects. nih.govnih.gov Studies using other deuterated PAA analogs, such as d7-PAA, have established robust validation parameters that are representative of the performance expected when using this compound. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Validation Parameters for Phenylacetic Acid Quantification Using a Deuterated Internal Standard

ParameterBiological MatrixTypical Value/RangeReference
Limit of Quantification (LOQ)Plasma0.8 µg/mL nih.gov
Limit of Quantification (LOQ)Urine100 ng/mL (0.7 µmol/L) nih.gov
Limit of Quantification (LOQ)Tissues1 µg/g nih.gov
RecoveryPlasma & Tissues>81% nih.gov
RecoveryPlasma & Urine>90% nih.gov
Intra-day Precision (RSD)Plasma & Tissues<15% nih.gov
Inter-day Precision (RSD)Plasma & Tissues<15% nih.gov
Inter- & Intra-day Precision (RSD)Plasma & Urine<10% nih.gov

This compound is an invaluable tool for the accurate identification and quantification of PAA metabolites and conjugates in various biological systems. When used as an internal standard, it allows for the confident profiling of metabolic pathways. The metabolism of PAA can involve conjugation with amino acids or glucose. oup.com

For instance, in humans and other mammals, a primary metabolic route is the conjugation of phenylacetyl-CoA with glutamine to form phenylacetylglutamine, which is then excreted in the urine. nih.gov In plants, recent research has uncovered a more diverse range of PAA metabolites. Through LC-MS screening, novel endogenous amino acid conjugates such as phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) have been identified. oup.com Furthermore, the glucose conjugate of PAA, phenylacetyl-glucose (PAA-glc), has also been characterized in plant tissues. oup.com

The use of this compound in conjunction with LC-MS/MS allows researchers to distinguish true metabolites from background noise and matrix interferences, facilitating the discovery and quantification of these conjugated forms across different species and tissues.

Table 2: Identified Metabolites and Conjugates of Phenylacetic Acid

Metabolite/Conjugate NameBiological SystemReference
PhenylacetylglutamineHuman (Plasma, Urine) nih.gov
Phenylacetyl-glucose (PAA-glc)Plants oup.com
Phenylacetyl-leucine (PAA-Leu)Plants oup.com
Phenylacetyl-phenylalanine (PAA-Phe)Plants oup.com
Phenylacetyl-valine (PAA-Val)Plants oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for confirming the structural integrity and determining the site and extent of isotopic labeling in this compound. rsc.org Both ¹H (proton) and ¹³C (carbon) NMR are employed for this purpose.

Structural confirmation is achieved by comparing the NMR spectra of the deuterated compound with its non-deuterated counterpart, Phenylacetic acid. In the ¹H NMR spectrum of this compound, the characteristic singlet peak corresponding to the two methylene (B1212753) protons (CH₂) at the C2 position (typically around 3.6 ppm) will be absent or significantly diminished. rsc.org The disappearance of this signal is direct evidence that deuterium substitution has occurred at the intended 2,2-position. The signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.2-7.4 ppm region) should remain unchanged, confirming the integrity of the rest of the molecule.

The isotopic enrichment, or the percentage of molecules that have been successfully deuterated, can also be quantified using NMR. nih.govacs.org By comparing the integral of any remaining residual proton signal at the C2 position to the integral of a stable reference signal (e.g., the aromatic protons), the percentage of non-deuterated impurity can be calculated. Furthermore, ²H (deuterium) NMR can be used to directly observe the signal from the deuterium atoms, providing further confirmation of labeling at the correct chemical shift. nih.gov In the ¹³C NMR spectrum, the carbon at the C2 position will exhibit a different splitting pattern and a slight upfield shift due to the coupling with deuterium (a spin-1 nucleus) compared to its coupling with hydrogen, providing additional structural proof.

Table 3: Comparison of Expected NMR Chemical Shifts (δ) for Phenylacetic Acid and this compound

NucleusPositionPhenylacetic Acid (Expected δ, ppm)This compound (Expected δ, ppm)Comment
¹HCH₂ (Methylene)~3.64 (singlet, 2H) rsc.orgAbsent or greatly reducedSignal disappears upon deuteration.
¹HC₆H₅ (Aromatic)~7.24-7.36 (multiplet, 5H) rsc.org~7.24-7.36 (multiplet, 5H)Unaffected by deuteration at the C2 position.
¹³CCH₂ (Methylene)~41.0 rsc.org~40-41 (with C-D coupling)Signal shows altered multiplicity and slight upfield shift.
¹³CC=O (Carbonyl)~177.9 rsc.org~177.9Unaffected by deuteration at the C2 position.
¹³CAromatic Carbons~127-133 rsc.org~127-133Unaffected by deuteration at the C2 position.

Future Research Directions and Unexplored Avenues

Development of Novel Regioselective Deuteration Methods

The synthesis of specifically labeled compounds like Phenylacetic-2,2-d2 acid is fundamental to its application. While traditional methods for deuteration exist, they can be harsh and lack selectivity. Future research is increasingly focused on developing novel, mild, and highly regioselective deuteration methods for carboxylic acids and other organic molecules.

Recent breakthroughs include late-stage β-C(sp³)–H deuteration of free carboxylic acids, which allows for the precise insertion of deuterium (B1214612) at specific positions in complex molecules without requiring a complete re-synthesis. Another promising approach involves synergistic photoredox and hydrogen atom transfer (HAT) catalysis, which can achieve precise decarboxylative deuteration using D₂O as the deuterium source. This method is notable for its mild conditions and scalability.

These advanced techniques offer significant advantages over older protocols, which often suffered from low selectivity and required harsh reaction conditions. The continued development of such methods will make isotopically labeled compounds more accessible and enable the creation of novel deuterated molecules for a wider range of research applications.

Deuteration MethodDescriptionAdvantages
Late-Stage C-H Deuteration Involves the direct replacement of a C-H bond with a C-D bond in a nearly finished molecule. Often uses transition metal catalysts.Allows for the deuteration of complex bioactive molecules without multi-step synthesis. High regioselectivity.
Decarboxylative Deuteration Replaces a carboxylic acid group with a deuterium atom, using D₂O as the deuterium source under photoredox catalysis.Mild reaction conditions, high deuterium incorporation (up to 99%), and applicable to a wide array of carboxylic acids.
Deutero-decarboxylation A selective method for the monodeuteration of arenes and heteroarenes using catalytic silver salts in a DMSO/D₂O medium.High selectivity and yields for specific types of aromatic carboxylic acids.

Expanded Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. This is often achieved through multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view. Stable isotope tracers like this compound are powerful tools in this field.

By introducing this compound into a biological system (such as a cell culture, plant, or animal model), researchers can trace its metabolic fate with high precision using mass spectrometry. This allows for the mapping of its conversion into various downstream metabolites. When combined with other omics data, this provides a powerful framework for understanding its influence. For example, researchers could correlate the metabolic flux of the deuterated compound with changes in gene expression (transcriptomics) and protein levels (proteomics) that are involved in its metabolism or signaling pathways.

This integrated approach can reveal how an organism processes phenylacetic acid and how this process is regulated at multiple biological levels, offering insights that no single omics technique could provide alone. Such studies are crucial for understanding the role of phenylacetic acid in both normal physiology and disease states.

Further Elucidation of Complex Biological Roles and Interactions

Phenylacetic acid (PAA) is a naturally occurring compound with diverse biological roles. It acts as an auxin plant hormone, influencing root growth, and is also a catabolite of the amino acid phenylalanine in humans. Furthermore, it exhibits antimicrobial properties. Despite these known functions, the full extent of its interactions and metabolic pathways remains an active area of research.

Using this compound as a tracer can help to unravel these complexities. In plant biology, it can be used to precisely track how PAA is synthesized, transported, and conjugated to other molecules like amino acids and glucose to regulate its activity. This is critical for understanding its specific role in plant development and defense, which is distinct from the more studied auxin, indole-3-acetic acid (IAA).

In human metabolism, this compound can be used to study the pathways involved in phenylalanine breakdown and how they are affected in metabolic disorders. Its sodium salt is used in treatments for urea (B33335) cycle disorders to help remove excess ammonia. Deuterated tracers can provide detailed pharmacokinetic data, showing how the compound is absorbed, distributed, metabolized, and excreted, leading to a better understanding of its therapeutic action and potential interactions.

Q & A

Q. What are the common synthetic routes for Phenylacetic-2,2-d2 acid, and how is isotopic purity ensured?

Deuterated phenylacetic acid is typically synthesized via acid-catalyzed H/D exchange using D₂O or by employing deuterated precursors like CD₃CO₂D (deuterated acetic acid) in Friedel-Crafts acylations. Isotopic purity is validated using ¹H NMR spectroscopy , where the absence of proton signals at the C2 position confirms deuteration. Mass spectrometry (MS) further quantifies isotopic enrichment by analyzing the M+2 peak intensity . For rigorous quality control, combustion analysis coupled with isotopic ratio mass spectrometry (IRMS) is recommended to verify >98% deuterium incorporation .

Q. Which spectroscopic techniques are optimal for characterizing deuterium incorporation in this compound?

  • ¹H NMR : The disappearance of proton signals at δ 3.5–3.7 ppm (C2 protons) confirms deuteration. Residual protons can be quantified via integration against internal standards.
  • ²H NMR : Direct detection of deuterium at C2, though sensitivity may require high-field instruments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion cluster (M, M+1, M+2) to calculate isotopic enrichment. For example, a [M+2] peak intensity of ~4.4% indicates two deuterium atoms.
  • FT-IR : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated positions .

Advanced Research Questions

Q. How can researchers utilize this compound in kinetic isotope effect (KIE) studies for reaction mechanism elucidation?

Deuterium substitution at the α-position enables measurement of primary KIEs in decarboxylation or β-keto acid formation reactions. For example:

  • Compare rate constants (kH/kDk_H/k_D) for deuterated vs. non-deuterated analogs. A kH/kD>1k_H/k_D > 1 suggests a proton-sensitive transition state (e.g., tunneling effects in decarboxylation).
  • Isotopic labeling can trace metabolic pathways in vivo, such as phenylalanine degradation, using LC-MS to detect deuterated intermediates .

Q. What challenges arise in chromatographic separation of deuterated vs. non-deuterated phenylacetic acid, and how are they addressed?

Deuteration minimally alters retention times in reverse-phase HPLC, leading to co-elution. Solutions include:

  • HILIC (Hydrophilic Interaction Chromatography) : Explores differential polarity shifts caused by deuterium.
  • LC-MS Hyphenation : Uses exact mass differences (2.014 Da for two deuteriums) for baseline resolution.
  • Chiral Columns : Resolves enantiomers if deuterium induces conformational changes in derivatives .

Q. What experimental protocols ensure accurate quantification of deuterium content in synthesized this compound?

  • Isotopic Ratio Mass Spectrometry (IRMS) : Measures 2^2H/1^1H ratios with precision <0.1‰.
  • ²H-qNMR : Quantifies deuterium using an external standard (e.g., DSS-d₆) in deuterated solvents.
  • Combustion Analysis : Converts samples to H₂/D₂ gas for mass spectrometric quantification .

Data Analysis & Validation

Q. How should researchers address discrepancies in isotopic purity data between NMR and MS?

  • NMR Limitations : Signal splitting from residual protons or solvent effects (e.g., D₂O) may inflate error. Use cryoprobes for enhanced sensitivity.
  • MS Artifacts : In-source fragmentation or adduct formation skews isotopic ratios. Employ soft ionization (e.g., ESI) and matrix-matched calibration.
  • Cross-Validation : Combine NMR (structural confirmation) and MS (quantitative enrichment) for robust analysis .

Q. What are the best practices for reporting deuterium incorporation in peer-reviewed studies?

  • Specify synthetic routes (catalysts, solvents, temperature).
  • Provide raw spectral data (NMR, MS) in supplementary materials.
  • Report isotopic purity as a percentage with analytical error margins (e.g., 98.5 ± 0.3% deuterium).
  • Adhere to IUPAC guidelines for isotopic labeling nomenclature .

Q. Tables for Methodological Reference

Analytical Technique Key Parameters Typical Data Output
¹H NMRδ 3.5–3.7 ppm (C2 protons absent)Integration ratio for residual protons
HRMSm/z 138.068 (M⁺ for C₈H₆D₂O₂)[M+2]/[M] intensity ratio (~4.4%)
IRMS2^2H/1^1H ratioIsotopic enrichment (e.g., 98.5%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.